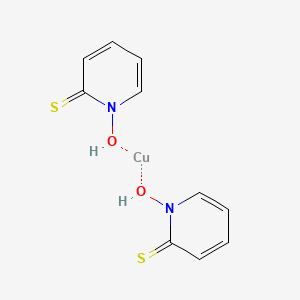

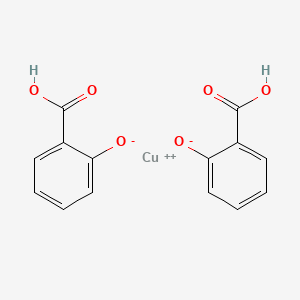

Copper disalicylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Copper disalicylate is a type of copper (II) salicylate compound . They are generally blue and many compounds are known. Simple species include: Cu (O2C6H4OH)2(H2O)2·H2O .

Synthesis Analysis

The synthesis of copper-based nanoparticles is discussed in detail, encompassing a range of techniques including wet chemical technique, reverse micelle, biosynthesis, microwave and solgel methods . Another method is based on the chemical reduction in aqueous copper salt using ascorbic acid as reducing agent at low temperature (80 °C) .Chemical Reactions Analysis

Copper-based nanoparticles have emerged as promising contenders, offering a viable alternative to the traditionally employed palladium catalysts. They have been used in various chemical reactions, particularly in coupling reactions . Copper-catalyzed reactions are having high acceptance in organic synthesis due to their natural abundance, low toxicity, sustainability and low cost .Physical and Chemical Properties Analysis

Copper has a melting point of 1083.4 +/- 0.2°C, boiling point of 2567°C, specific gravity of 8.96 (20°C), with a valence of 1 or 2. Copper is reddish colored and takes a bright metallic luster. It is malleable, ductile, and a good conductor of electricity and heat .Wissenschaftliche Forschungsanwendungen

Catalytic Applications : Copper(I) 3-methylsalicylate has been shown to be an efficient catalyst for N-arylation reactions of both aliphatic and aromatic heterocycles under moderate conditions, demonstrating its utility in chemical synthesis (Farahat & Boykin, 2014).

Medicinal Uses : Historically, copper complexes, including copper salicylate preparations, were used to treat rheumatoid and other degenerative diseases (Sorenson & Hangarter, 1977).

Material Science : Copper methylene disalicylates have been studied for their effects on the combustion rates of double‐base rocket propellants, indicating their role as effective catalysts in propulsion technologies (Singh & Rao, 1982).

Biochemical Research : Research on copper-containing proteins, which could include copper disalicylate, is widespread and diverse, ranging from metal metabolism studies in various organisms to investigations into the transportation and regulation of minerals (Valentine & Gralla, 2002).

Antimicrobial Properties : Copper, in various forms including its complexes, has been recognized for its antimicrobial activity. This has led to its application in healthcare settings for reducing environmental contamination and preventing infections (Vincent, Hartemann & Engels-Deutsch, 2016).

Environmental Analysis : Copper N,N'-disalicylidene-1,2-propylenediamine has been used in a novel method for the chromatographic determination of copper speciation in jet fuel, demonstrating the compound's utility in analytical chemistry (Taylor & Synovec, 1993).

Wirkmechanismus

The principal mechanism of activity of copper surface against viruses was ion release leading to RNA degradation and membrane disruption in the case of enveloped viruses. For fungi, the uptake of copper ions and the physical deterioration of the membrane leading to copper influx are considered to be the primary mechanisms .

Safety and Hazards

Copper disalicylate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Copper-based nanomaterials have gained significant attention for their practical applications due to their cost-effectiveness, thermal stability, selectivity, high activity, and wide availability. Addressing challenges related to reactivity optimization, stability, selectivity, scalability, cost-effectiveness, and reusability will pave the way for future advancements in utilizing copper nanomaterials for sustainable environmental applications .

Eigenschaften

CAS-Nummer |

16048-96-7 |

|---|---|

Molekularformel |

C14H10CuO6 |

Molekulargewicht |

337.77 g/mol |

IUPAC-Name |

copper;2-hydroxybenzoate |

InChI |

InChI=1S/2C7H6O3.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |

InChI-Schlüssel |

CMRVDFLZXRTMTH-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)